molecular formula C19H22BrN3O2 B12637194 2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid

2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid

Cat. No.: B12637194
M. Wt: 404.3 g/mol
InChI Key: FIWGWQYYNSDHRN-UHFFFAOYSA-N
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Description

2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an amino-bromophenyl group and a benzyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-amino-6-bromobenzene with benzyl chloride in the presence of a base to form the benzylpiperazine intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the piperazine ring.

    2-Bromophenylacetic acid: Similar structure but without the benzylpiperazine moiety.

    Benzylpiperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid is unique due to its combination of a piperazine ring, an amino-bromophenyl group, and a benzyl group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C19H22BrN3O2

Molecular Weight

404.3 g/mol

IUPAC Name

2-[1-(2-amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid

InChI

InChI=1S/C19H22BrN3O2/c20-16-7-4-8-17(21)19(16)23-10-9-22(13-15(23)11-18(24)25)12-14-5-2-1-3-6-14/h1-8,15H,9-13,21H2,(H,24,25)

InChI Key

FIWGWQYYNSDHRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C3=C(C=CC=C3Br)N

Origin of Product

United States

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